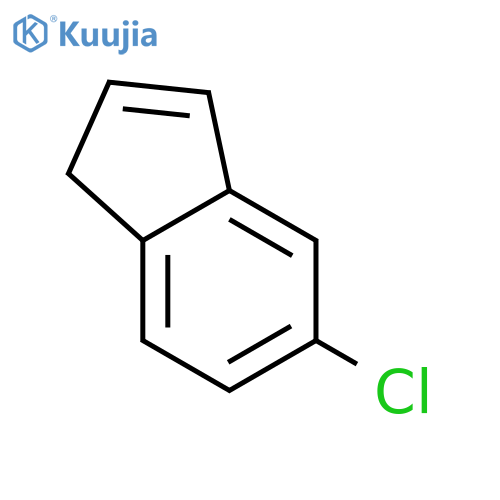

Cas no 3970-51-2 (5-Chloro-1H-indene)

5-Chloro-1H-indene structure

商品名:5-Chloro-1H-indene

5-Chloro-1H-indene 化学的及び物理的性質

名前と識別子

-

- 5-Chloro-1H-indene

- 1H-Indene, 5-chloro-

- 1H-Indene,5-chloro

- 5-Chlorinden

- 5-chloro-indene

- 6-Chlorinden

- AK115909

- UYDGBPWSONPHKY-UHFFFAOYSA-N

- FCH861709

- 5224AB

- TRA0012957

- DTXSID60585782

- AKOS006291724

- AS-36357

- MFCD08544520

- CS-0155677

- SCHEMBL1786889

- AJUGARINI

- 3970-51-2

- FT-0692687

- A873587

-

- MDL: MFCD08544520

- インチ: 1S/C9H7Cl/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2

- InChIKey: UYDGBPWSONPHKY-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C([H])C2=C(C=1[H])C([H])=C([H])C2([H])[H]

計算された属性

- せいみつぶんしりょう: 150.02400

- どういたいしつりょう: 150.0236279g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 0

じっけんとくせい

- 密度みつど: 1.216

- ふってん: 228.7°C at 760 mmHg

- フラッシュポイント: 71.5°C

- 屈折率: 1.61

- PSA: 0.00000

- LogP: 2.90930

5-Chloro-1H-indene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C588180-5mg |

5-Chloro-1H-indene |

3970-51-2 | 5mg |

$ 65.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 099498-250mg |

5-Chloro-1H-indene |

3970-51-2 | 95+% | 250mg |

7069.0CNY | 2021-07-10 | |

| Chemenu | CM122841-250mg |

5-chloro-1H-indene |

3970-51-2 | 97% | 250mg |

$*** | 2023-05-30 | |

| 1PlusChem | 1P003N2F-250mg |

5-CHLORO-1H-INDENE |

3970-51-2 | 95% | 250mg |

$231.00 | 2025-02-20 | |

| 1PlusChem | 1P003N2F-1g |

5-CHLORO-1H-INDENE |

3970-51-2 | 95% | 1g |

$549.00 | 2025-02-20 | |

| A2B Chem LLC | AB69063-1g |

5-Chloro-1h-indene |

3970-51-2 | 95% | 1g |

$471.00 | 2024-04-20 | |

| 1PlusChem | 1P003N2F-100mg |

5-CHLORO-1H-INDENE |

3970-51-2 | 95% | 100mg |

$132.00 | 2025-02-20 | |

| Aaron | AR003NAR-250mg |

5-Chloro-1H-indene |

3970-51-2 | 97% | 250mg |

$168.00 | 2025-01-22 | |

| eNovation Chemicals LLC | Y0999893-5g |

5-chloro-1H-indene |

3970-51-2 | 95% | 5g |

$1300 | 2025-02-25 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C847592-25mg |

5-Chloro-1H-indene |

3970-51-2 | 97% | 25mg |

¥243.90 | 2022-10-10 |

5-Chloro-1H-indene 関連文献

-

Hui Mao,Dong Wan Kim,Hun Yi Shin,Choong Eui Song,Jung Woon Yang Org. Biomol. Chem. 2017 15 1355

3970-51-2 (5-Chloro-1H-indene) 関連製品

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3970-51-2)5-Chloro-1H-indene

清らかである:99%

はかる:5g

価格 ($):1652.0